An In-depth Technical Guide to 2-Methyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one (CAS No. 56425-84-4)
An In-depth Technical Guide to 2-Methyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one (CAS No. 56425-84-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one, registered under CAS number 56425-84-4, is a fluorinated aromatic ketone of significant interest in synthetic chemistry.[1] Its molecular structure, featuring a trifluoromethoxy-substituted phenyl ring attached to an isobutyryl group, makes it a valuable intermediate in the production of complex molecules, particularly in the pharmaceutical and agrochemical sectors.[2] The trifluoromethoxy (-OCF₃) group is a key pharmacophore that can enhance metabolic stability, lipophilicity, and binding affinity of target molecules, making this compound a sought-after building block in modern drug design. This guide provides a comprehensive technical overview of its synthesis, properties, analysis, and handling for professionals in research and development.
Physicochemical and Spectroscopic Profile
This compound is typically a colorless solid or a white to off-white crystalline powder, though it can also exist as a liquid.[2] It exhibits sparse solubility in water but is readily soluble in common organic solvents such as ethanol, acetone, and dichloromethane.
Key Physicochemical Properties
| Property | Value | Source |
| CAS Number | 56425-84-4 | [1][3] |
| Molecular Formula | C₁₁H₁₁F₃O₂ | [2] |
| Molecular Weight | 232.20 g/mol | [2] |
| IUPAC Name | 2-methyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one | [2] |
| Synonyms | 4-Trifluoromethoxy isobutyrophenone | [2] |
| Melting Point | 17 °C | [1] |
| Boiling Point | 233 °C | [1] |
| Density | 1.192 g/cm³ | [1] |
| Flash Point | 100.5 °C | [1] |
| XLogP3-AA | 3.8 | [2] |
Spectroscopic Characterization
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¹H NMR: The proton NMR spectrum is expected to show a doublet for the two equivalent methyl groups of the isopropyl moiety, a septet for the single proton of the isopropyl group, and a set of doublets in the aromatic region characteristic of a para-substituted benzene ring.
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¹³C NMR: The carbon NMR would display distinct signals for the carbonyl carbon, the carbons of the aromatic ring (with the carbon attached to the -OCF₃ group showing a characteristic quartet due to C-F coupling), and the carbons of the isopropyl group.
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IR Spectroscopy: The infrared spectrum will be dominated by a strong absorption band for the carbonyl (C=O) stretch, typically in the range of 1680-1700 cm⁻¹. Other significant peaks would include C-H stretches, C=C stretches from the aromatic ring, and strong C-F and C-O stretching bands from the trifluoromethoxy group.
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Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of the isopropyl group and cleavage at the carbonyl group.
Synthesis and Mechanism
The primary industrial and laboratory synthesis of this compound is achieved through the Friedel-Crafts acylation of trifluoromethoxybenzene. This electrophilic aromatic substitution reaction provides an efficient route to forming the crucial carbon-carbon bond between the aromatic ring and the acyl group.
Reaction Workflow: Friedel-Crafts Acylation
Caption: General workflow for the synthesis via Friedel-Crafts acylation.
Detailed Experimental Protocol (Representative)
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Catalyst Suspension: In a round-bottom flask equipped with a stirring apparatus and an addition funnel under an inert atmosphere, suspend anhydrous aluminum chloride (AlCl₃) in an inert solvent like dichloromethane. Cool the mixture in an ice bath.
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Acylium Ion Formation: Slowly add isobutyryl chloride to the cooled AlCl₃ suspension. This forms the reactive electrophile, the acylium ion.
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Aromatic Addition: Add trifluoromethoxybenzene dropwise to the reaction mixture, maintaining a low temperature to control the exothermic reaction.
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Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
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Quenching: Carefully and slowly pour the reaction mixture over crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
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Extraction and Wash: Transfer the mixture to a separatory funnel. Collect the organic layer and wash it sequentially with a saturated sodium bicarbonate (NaHCO₃) solution and brine.
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Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.
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Purification: The resulting crude product can be purified by vacuum distillation or column chromatography to yield the final high-purity compound.
Reaction Mechanism
The mechanism proceeds via the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich trifluoromethoxybenzene ring. The trifluoromethoxy group is an ortho-, para-director; however, the para-product is sterically favored and is the major product formed.
Caption: Mechanism of Friedel-Crafts acylation.
Applications in Research and Development
This compound serves as a crucial intermediate in synthesizing more complex molecules with potential biological activity. Its primary applications are in the development of novel pharmaceuticals and agrochemicals.[2]
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Pharmaceuticals: It is a building block for central nervous system (CNS) modulators and cannabinoid receptor ligands. The incorporation of the trifluoromethoxy group is a strategic choice to improve the drug-like properties of the final active pharmaceutical ingredient (API).
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Agrochemicals: The compound is used in the manufacturing pathways of pesticides and fertilizers.[2] The structural analogue, Flurprimidol (CAS 56425-91-3), is an established plant growth regulator, highlighting the utility of this chemical scaffold in agrochemistry.
Analytical Methodologies
To ensure purity and quality control, a robust analytical method is essential. High-Performance Liquid Chromatography (HPLC) is the method of choice for analyzing 2-Methyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one.
HPLC Method Development Workflow
A systematic approach is required to develop a reliable HPLC method for purity assessment and quantification.
Caption: Workflow for HPLC method development.
Representative HPLC Protocol
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Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
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Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid in Water.
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Mobile Phase B: Acetonitrile.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm.
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Injection Volume: 10 µL.
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Gradient: A typical starting condition would be a gradient from ~50-60% Mobile Phase B to 95% B over 15-20 minutes.
This method provides a baseline for separating the main compound from potential impurities arising from the synthesis.
Safety and Handling
While comprehensive toxicological data is limited, the compound is expected to have moderate toxicity based on its chemical class. It should be handled with appropriate care in a laboratory setting.
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
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Engineering Controls: All handling should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[1]
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First Aid:
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Skin Contact: Wash off with soap and plenty of water.
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Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
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Inhalation: Move the person into fresh air.
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Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. In all cases of exposure, consult a physician.[1]
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Fire Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[1]
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Storage: Store in a tightly closed container in a cool, dry place away from oxidizing agents.
Conclusion
2-Methyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one is a strategically important fluorinated intermediate. Its synthesis via Friedel-Crafts acylation is a robust and well-understood process. The compound's value lies in its utility as a precursor for high-value molecules in the pharmaceutical and agrochemical industries, driven by the beneficial properties imparted by the trifluoromethoxy group. Proper understanding of its synthesis, properties, analysis, and handling is crucial for scientists and researchers aiming to leverage this versatile building block in their development programs.
References
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2-Methyl-1(4-trifluoromethoxyphenyl)propan-1-one. MOLBASE. [Link]
- 2-Methyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one (CAS No. 56425-84-4) SDS. X-Y-Z-Chemicals.
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2-METHYL-1(4-TRIFLUOROMETHOXYPHENYL)PROPAN-1-ONE. 2a biotech. [Link]
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2-Methyl-1-(4-(trifluoromethoxy)phenyl)propan-1-one | C11H11F3O2 | CID 91852. PubChem. [Link]
